(2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
The compound (2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide is a synthetic organic molecule that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group with a propan-2-yloxy substituent can be introduced via a nucleophilic substitution reaction using an appropriate halide and a base.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the benzoxazole derivative with the phenylprop-2-enamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the phenyl group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring or phenyl group.
Reduction: Amino derivatives resulting from the reduction of the amide group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalytic systems.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial or fungal growth.
Anti-inflammatory Activity: The compound may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs.
Medicine
Anticancer Activity: Due to its structural similarity to other benzoxazole derivatives with known anticancer properties, this compound could be investigated for its potential to inhibit cancer cell growth.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: It may serve as a precursor for the development of new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of (2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the phenyl group can enhance binding affinity through hydrophobic interactions. The prop-2-enamide moiety may also play a role in the compound’s activity by facilitating interactions with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,2-benzoxazol-3-yl)-3-phenylprop-2-enamide: Lacks the propan-2-yloxy substituent, which may affect its biological activity.
(2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(methoxy)phenyl]prop-2-enamide: Contains a methoxy group instead of a propan-2-yloxy group, potentially altering its chemical properties and reactivity.
(2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(ethoxy)phenyl]prop-2-enamide: Features an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the propan-2-yloxy group in (2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide distinguishes it from other similar compounds. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the unique combination of functional groups in this compound may result in distinct biological activities and applications.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-N-(1,2-benzoxazol-3-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(2)23-15-10-7-14(8-11-15)9-12-18(22)20-19-16-5-3-4-6-17(16)24-21-19/h3-13H,1-2H3,(H,20,21,22)/b12-9+ |
InChI Key |
KXYFXSBHZHVNSF-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)NC2=NOC3=CC=CC=C32 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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